3-Fluoro-2-methoxy-6-methylbenzaldehyde
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Overview
Description
3-Fluoro-2-methoxy-6-methylbenzaldehyde is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 3-position, a methoxy group at the 2-position, and a methyl group at the 6-position. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methoxy-6-methylbenzaldehyde can be achieved through several methods. One common approach involves the fluorination of 2-methoxy-6-methylbenzaldehyde using a fluorinating agent such as elemental fluorine or a fluorinating reagent like Selectfluor. The reaction is typically carried out in an organic solvent such as acetonitrile under controlled temperature conditions to ensure selective fluorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methoxy-6-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: 3-Fluoro-2-methoxy-6-methylbenzoic acid.
Reduction: 3-Fluoro-2-methoxy-6-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-methoxy-6-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for studying the effects of fluorine and methoxy groups on chemical reactivity and properties.
Biology: The compound can be used in the development of fluorescent probes and imaging agents due to the presence of the fluorine atom, which can enhance the compound’s photophysical properties.
Medicine: Research into potential pharmaceutical applications may involve the compound as a precursor or intermediate in the synthesis of drug candidates.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methoxy-6-methylbenzaldehyde depends on its specific application. In chemical reactions, the presence of the fluorine atom can influence the compound’s reactivity by altering electron density and steric effects. The methoxy group can act as an electron-donating group, further modifying the compound’s behavior in reactions. The aldehyde group is a reactive functional group that can undergo various transformations, making the compound versatile in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-methoxybenzaldehyde: Similar structure but with different substitution pattern.
3-Fluoro-4-methylbenzaldehyde: Similar structure but with different substitution pattern.
2-Fluoro-6-methylbenzaldehyde: Similar structure but with different substitution pattern.
Uniqueness
3-Fluoro-2-methoxy-6-methylbenzaldehyde is unique due to its specific substitution pattern, which combines the effects of fluorine, methoxy, and methyl groups on the benzaldehyde core. This combination of substituents can lead to distinct chemical reactivity and properties, making it valuable for various research applications.
Properties
IUPAC Name |
3-fluoro-2-methoxy-6-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-3-4-8(10)9(12-2)7(6)5-11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUDQRFDLAUPDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)OC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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